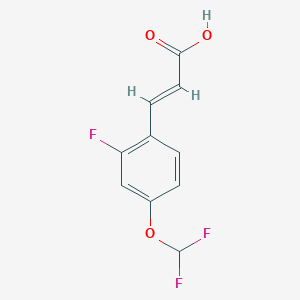
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown potential benefits in various fields of research and industry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol typically involves the reaction of 2,2,3,3-tetramethylcyclopropylcarbinol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the opening of the ethylene oxide ring and subsequent nucleophilic attack by the carbinol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(2,2,3,3-tetramethylcyclopropyl)ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding alkane, 2-(2,2,3,3-tetramethylcyclopropyl)ethane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group of this compound can be substituted with halogens or other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: 2-(2,2,3,3-Tetramethylcyclopropyl)ethanone.
Reduction: 2-(2,2,3,3-Tetramethylcyclopropyl)ethane.
Substitution: 2-(2,2,3,3-Tetramethylcyclopropyl)ethyl halides.
Applications De Recherche Scientifique
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring’s unique steric properties can affect the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,3,3-Tetramethylcyclopropyl)ethanone: A ketone derivative with similar structural features but different reactivity and applications.
2-(2,2,3,3-Tetramethylcyclopropyl)ethane: An alkane derivative with reduced reactivity compared to the alcohol.
2-(2,2,3,3-Tetramethylcyclopropyl)ethyl halides: Halogenated derivatives with distinct chemical properties and uses.
Uniqueness
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol stands out due to its unique combination of a cyclopropyl ring and a hydroxyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-(2,2,3,3-tetramethylcyclopropyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-8(2)7(5-6-10)9(8,3)4/h7,10H,5-6H2,1-4H3 |
Clé InChI |
SXQCOTFADCHNPI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)





![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
